An In-depth Technical Guide to the Discovery and Isolation of 10-Deacetyl-7-xylosyl paclitaxel
An In-depth Technical Guide to the Discovery and Isolation of 10-Deacetyl-7-xylosyl paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a naturally occurring taxane (B156437) and a crucial precursor for the semi-synthesis of the widely used anticancer drug, paclitaxel. This document details the experimental protocols for its isolation and purification, presents quantitative data in a structured format, and illustrates the key biological pathways it modulates.
Introduction
10-Deacetyl-7-xylosyl paclitaxel is a taxane diterpenoid found in various species of the yew tree (Taxus), such as Taxus chinensis.[1] Structurally similar to paclitaxel, it serves as a valuable starting material for the semi-synthesis of this important chemotherapeutic agent. Beyond its role as a precursor, 10-Deacetyl-7-xylosyl paclitaxel exhibits its own biological activity, primarily through the induction of apoptosis in cancer cells.[2] This guide will delve into the technical aspects of its isolation from natural sources and shed light on its mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of 10-Deacetyl-7-xylosyl paclitaxel is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₅₇NO₁₇ | [3] |
| Molecular Weight | 943.98 g/mol | [3] |
| CAS Number | 90332-63-1 | [4] |
| Appearance | White powder | N/A |
| Solubility | Soluble in DMSO, methanol (B129727), ethanol (B145695), chloroform, ethyl acetate-acetone. Insoluble in water. | [2] |
Experimental Protocols: Isolation and Purification
The isolation and purification of 10-Deacetyl-7-xylosyl paclitaxel from Taxus species is a multi-step process involving extraction, partitioning, and chromatographic separation. The following is a synthesized protocol based on established methods for taxane isolation.
Extraction
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Biomass Preparation: The branches and leaves of Taxus chinensis are collected and air-dried. The dried material is then ground into a fine powder (20-50 mesh).[5]
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Solvent Extraction: The powdered biomass is extracted with a solvent to isolate the crude taxanes. A common method involves maceration or ultrasound-assisted extraction with methanol or a mixture of ethanol and water (50-80% ethanol).[6] The extraction is typically carried out at room temperature for 24 hours.
Liquid-Liquid Partitioning
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Solvent Partitioning: The crude extract is concentrated under reduced pressure to remove the majority of the extraction solvent. The resulting residue is then partitioned between an aqueous phase and an immiscible organic solvent, such as dichloromethane, to separate the taxanes from water-soluble impurities.[7]
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Concentration: The organic phase, containing the taxanes, is collected and concentrated to dryness using a rotary evaporator.
Chromatographic Purification
A multi-step chromatographic process is employed to isolate and purify 10-Deacetyl-7-xylosyl paclitaxel from the complex mixture of taxanes and other secondary metabolites.
This step serves as an effective enrichment method.
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Column Preparation: A column is packed with a macroporous resin, such as AB-8.[8]
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Sample Loading: The crude taxane extract is dissolved in an appropriate solvent and loaded onto the column.
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Elution: A gradient elution is performed using a mixture of ethanol and water. A typical gradient involves an initial wash with 30% ethanol, followed by elution with 80% ethanol to recover the enriched taxane fraction.[8]
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Quantitative Data for Macroporous Resin Chromatography:
| Parameter | Before AB-8 Resin Treatment | After AB-8 Resin Treatment | Reference |
| Content of 10-Deacetyl-7-xylosyl paclitaxel | 0.053% | 3.34% | [8] |
| Recovery of 10-Deacetyl-7-xylosyl paclitaxel | N/A | 85.85% | [8] |
| Fold Increase in Purity | N/A | 62.43 | [8] |
The final purification is achieved using preparative HPLC.
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.
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Detection: UV detection at 227 nm is used to monitor the elution of the compounds.
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Fraction Collection: Fractions corresponding to the peak of 10-Deacetyl-7-xylosyl paclitaxel are collected.
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Final Product: The collected fractions are combined and the solvent is evaporated to yield the purified compound. Purity is often assessed by analytical HPLC, with purities exceeding 99% being achievable.[9]
Spectroscopic Data
Characterization of the purified 10-Deacetyl-7-xylosyl paclitaxel is performed using various spectroscopic techniques.
Mass Spectrometry
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LC-MS (ESI): The mass spectrum of 10-Deacetyl-7-xylosyl paclitaxel typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts. Experimental LC-MS data shows a precursor m/z of 943.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Activity and Signaling Pathway
10-Deacetyl-7-xylosyl paclitaxel, similar to paclitaxel, exhibits anticancer activity by inducing apoptosis (programmed cell death).[2] This process is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis.
The key molecular events in the signaling pathway induced by 10-Deacetyl-7-xylosyl paclitaxel in cancer cells, such as the PC-3 human prostate cancer cell line, are as follows:
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Regulation of Bcl-2 Family Proteins: The compound upregulates the expression of pro-apoptotic proteins like Bax and Bad, while downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2]
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Mitochondrial Membrane Permeabilization: The shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane.
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Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol.
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Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.
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Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[2]
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Apoptosis Execution: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of 10-Deacetyl-7-xylosyl paclitaxel.
Signaling Pathway of Apoptosis Induction
Caption: Mitochondrial pathway of apoptosis induced by 10-Deacetyl-7-xylosyl paclitaxel.
Conclusion
10-Deacetyl-7-xylosyl paclitaxel is a significant natural product with importance in both the semi-synthesis of paclitaxel and as a bioactive molecule in its own right. The isolation and purification of this compound from Taxus species require a systematic approach involving extraction, partitioning, and multi-step chromatography. Its pro-apoptotic activity in cancer cells, mediated through the intrinsic mitochondrial pathway, underscores its potential in oncological research and drug development. This guide provides a foundational understanding for researchers and professionals working with this and other related taxanes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
